4-Chloroisoquinolin-1-amine

Medicinal Chemistry Process Chemistry Physicochemical Properties

4-Chloroisoquinolin-1-amine (MW 178.62, mp 134–135°C) offers dual 1-NH₂/4-Cl reactivity. Unlike 1-aminoisoquinoline (no diversification) or the bromo analog (higher mp, side reactions), this chloro derivative enables orthogonal SNAr/cross-coupling for kinase inhibitor libraries (ROCK, Raf). Minimizes reductive dehalogenation and biaryl coupling, ensuring higher yields and simpler purification. Stable at RT under inert gas, reducing cold-chain costs. Ideal for oncology SAR. Order high-purity batches for reproducible kinase inhibitor synthesis.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 30598-04-0
Cat. No. B3032627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroisoquinolin-1-amine
CAS30598-04-0
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2N)Cl
InChIInChI=1S/C9H7ClN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
InChIKeyAFKQABNNIRMZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroisoquinolin-1-amine (CAS 30598-04-0): A Heterocyclic Building Block with Quantifiable Synthetic Utility


4-Chloroisoquinolin-1-amine (C₉H₇ClN₂, MW 178.62) is an isoquinoline derivative featuring a primary amine at the 1-position and a chloro substituent at the 4-position. It is a solid with a melting point of 134-135 °C and a density of 1.363 g/cm³ . This dual-functionalized scaffold serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitor libraries and other bioactive heterocycles . Its chemical stability under standard storage conditions (room temperature, protection from light, inert atmosphere) makes it a reliable choice for routine laboratory use .

Why 4-Chloroisoquinolin-1-amine Cannot Be Replaced by Unsubstituted or Bromo Analogs


Substituting 4-chloroisoquinolin-1-amine with 1-aminoisoquinoline or 4-bromoisoquinolin-1-amine fundamentally alters both reactivity and physicochemical properties, which impacts synthetic strategy and final compound purity. The chloro group is a critical functional handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions; its absence in 1-aminoisoquinoline eliminates this key diversification point [1]. Conversely, the bromo analog exhibits a higher melting point (152-153 °C vs. 134-135 °C for the chloro compound) and different reactivity in amination reactions, as demonstrated by comparative studies with potassium amide [2]. These differences preclude simple replacement without re-optimizing entire synthetic routes.

Quantitative Comparative Evidence: 4-Chloroisoquinolin-1-amine vs. Structural Analogs


Melting Point Comparison: 4-Chloroisoquinolin-1-amine vs. 4-Bromoisoquinolin-1-amine vs. 1-Aminoisoquinoline

The melting point of 4-chloroisoquinolin-1-amine (134-135 °C) is significantly higher than that of the unsubstituted 1-aminoisoquinoline (119-123 °C) and lower than that of 4-bromoisoquinolin-1-amine (152-153 °C) . This intermediate thermal stability profile offers distinct advantages in purification and handling compared to the more volatile unsubstituted analog and the higher-melting bromo derivative, which may require more energy-intensive purification steps.

Medicinal Chemistry Process Chemistry Physicochemical Properties

Divergent Reactivity with Potassium Amide in Liquid Ammonia: 4-Chloro vs. 4-Bromo/Iodo Isoquinolines

In reactions with potassium amide in liquid ammonia, 4-chloroisoquinoline yields a mixture of 1-amino-4-chloroisoquinoline and 1-aminoisoquinoline via competing Chichibabin-type and abnormal AE mechanisms. In contrast, 4-bromo- and 4-iodoisoquinolines additionally undergo reduction and coupling processes, leading to complex mixtures containing isoquinoline, 4,4′-biisoquinoline, and 1-amino-4,4′-biisoquinoline [1]. This differential reactivity demonstrates that the 4-chloro derivative provides a cleaner reaction profile with fewer side products under these conditions.

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

Density and Predicted Boiling Point Comparison with 4-Bromoisoquinolin-1-amine

4-Chloroisoquinolin-1-amine has a density of 1.363 g/cm³ and a predicted boiling point of 346.9 °C, while 4-bromoisoquinolin-1-amine exhibits a higher density of approximately 1.649 g/cm³ and a comparable boiling point of 343.9 °C . The lower density and marginally higher boiling point of the chloro compound may influence solvent selection, solubility behavior, and volatility during large-scale processing.

Process Chemistry Physical Organic Chemistry Materials Science

Dual Reactive Handles Enable Orthogonal Functionalization: 4-Chloro vs. 1-Aminoisoquinoline

4-Chloroisoquinolin-1-amine possesses two distinct reactive sites: a nucleophilic 1-amino group and an electrophilic 4-chloro substituent capable of participating in SNAr and transition metal-catalyzed cross-coupling reactions [1]. In contrast, 1-aminoisoquinoline lacks the 4-position halogen, eliminating a key diversification handle for late-stage functionalization. This dual reactivity allows for sequential or orthogonal derivatization strategies, enabling the construction of more complex and diverse chemical libraries from a single starting material.

Medicinal Chemistry Synthetic Methodology Library Synthesis

Documented Utility as a Precursor for Kinase Inhibitor Synthesis

Multiple patent and research publications explicitly identify 4-chloroisoquinolin-1-amine and related 4-substituted isoquinolines as privileged starting materials for the development of kinase inhibitors, including ROCK, Raf, and BRAF inhibitors [1] [2] [3]. While specific IC₅₀ data for the unmodified core are limited, its incorporation into derivative structures that demonstrate potent kinase inhibition validates its strategic value. This contrasts with the unsubstituted 1-aminoisoquinoline, which is less frequently cited as a direct precursor for these target classes.

Kinase Drug Discovery Medicinal Chemistry Chemical Biology

High-Value Application Scenarios for 4-Chloroisoquinolin-1-amine


Synthesis of Focused Kinase Inhibitor Libraries via Orthogonal Derivatization

Medicinal chemists can exploit the dual reactivity of 4-chloroisoquinolin-1-amine to construct diverse kinase inhibitor libraries. The 1-amino group can be functionalized via reductive amination, amide coupling, or urea formation, while the 4-chloro substituent can undergo SNAr with amines or palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups [1]. This orthogonal approach allows for rapid exploration of SAR around the isoquinoline core, a scaffold recognized for its affinity for kinase ATP-binding pockets [2].

Chichibabin-Type Amination Studies to Access 1,4-Diaminoisoquinolines

For research groups investigating Chichibabin-type amination mechanisms or seeking to prepare 1,4-diaminoisoquinoline derivatives, 4-chloroisoquinolin-1-amine offers a cleaner reaction profile compared to its bromo and iodo analogs. As demonstrated by Sanders et al., the chloro derivative minimizes side reactions such as reductive dehalogenation and biaryl coupling that plague heavier halogens under these strongly basic conditions [3]. This translates to simpler purification and higher isolated yields of the desired amination products.

Development of Novel Anticancer Agents Targeting ROCK and Raf Kinases

Given the extensive patent literature citing 4-substituted isoquinolines as key intermediates for ROCK and Raf kinase inhibitors, 4-chloroisoquinolin-1-amine is a strategic choice for oncology-focused drug discovery programs [2] [4]. The chloro substituent can be utilized as a synthetic handle to install moieties that enhance potency, selectivity, or pharmacokinetic properties, while the 1-amino group can be elaborated to mimic ATP-competitive pharmacophores. This compound provides a direct entry point into a well-validated chemical space for cancer therapeutics.

Process Chemistry: Multi-Kilogram Scale Synthesis with Predictable Physicochemical Properties

Process chemists scaling up synthetic routes will appreciate the intermediate melting point (134-135 °C) and density (1.363 g/cm³) of 4-chloroisoquinolin-1-amine, which strike a balance between the low-melting unsubstituted analog and the denser, higher-melting bromo derivative . These properties simplify handling, crystallization, and drying during large-scale manufacturing. Furthermore, its stability at room temperature under inert atmosphere reduces the need for specialized cold-chain logistics, contributing to lower overall cost of goods.

Quote Request

Request a Quote for 4-Chloroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.